![molecular formula C13H18N6O2S B2419525 N-((Tetrahydrofuran-2-yl)methyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamid CAS No. 1060205-21-1](/img/structure/B2419525.png)
N-((Tetrahydrofuran-2-yl)methyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design .
Molecular Structure Analysis
The ring system of [1,2,3]triazolo[4,5-d]pyrimidines is isoelectronic with that of purines . This means that they have the same number of valence electrons and are likely to have similar chemical properties. This has led to their use as possible surrogates of the purine ring .
Wissenschaftliche Forschungsanwendungen
- Das [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst wurde als Vorlage für die Entwicklung neuer Inhibitoren der Lysin-spezifischen Demethylase 1 (LSD1) untersucht. Docking-Studien haben gezeigt, dass Wechselwirkungen zwischen dem Stickstoffatom im Pyridinring und bestimmten Resten (z. B. Met332) zu einer verbesserten Aktivität in dieser Reihe beitragen .
- Forscher haben die antiproliferativen Effekte von 1,2,3-Triazolo[4,5-d]pyrimidin-Derivaten untersucht. Wichtige Deskriptoren, die mit ihrer Aktivität zusammenhängen, wurden identifiziert, was in Zukunft bei der Suche nach wirksamen und neuartigen Medikamenten helfen könnte .
- Die c-Met-Rezeptor-Tyrosinkinase ist ein vielversprechendes „medikamentenfähiges“ Ziel. Verbindungen, die auf dem [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst basieren, wurden als potenzielle Inhibitoren von c-Met untersucht, mit ermutigenden Ergebnissen in klinischen Studien der frühen Phase .
- Die [1,2,3]Triazolo[4,5-d]pyrimidin-Familie umfasst verschiedene Strukturvarianten, wie z. B. 1,2,3-Triazolo[4,5-b]pyrazin, 1,2,3-Triazolo[4,5-c]pyridazin und andere. Forscher haben synthetische Ansätze untersucht und über ihre Eigenschaften und möglichen Anwendungen berichtet .
LSD1-Inhibition
Antiproliferative Effekte
c-Met-Rezeptor-Tyrosinkinase-Inhibition
Synthetische Ansätze und Strukturvarianten
Zukünftige Richtungen
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on exploring the potential of “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” and related compounds as therapeutic agents, as well as further investigating their physical, chemical, and biological properties.
Wirkmechanismus
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .
Biochemical Pathways
The inhibition of LSD1 leads to changes in the methylation status of histones, particularly histone H3. This can affect the transcriptional activity of various genes, leading to changes in cell proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could have potential therapeutic effects in the context of LSD1-overexpressing tumors.
Eigenschaften
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h8-9H,2-7H2,1H3,(H,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRLWLKPOGPFNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCC3CCCO3)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)
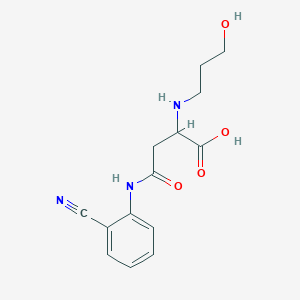
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
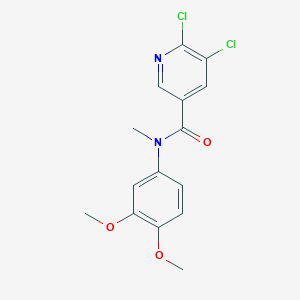
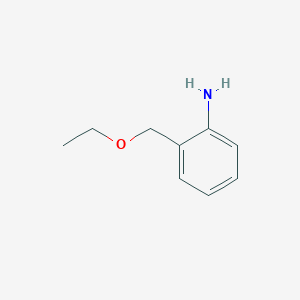
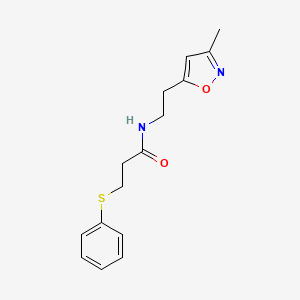

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

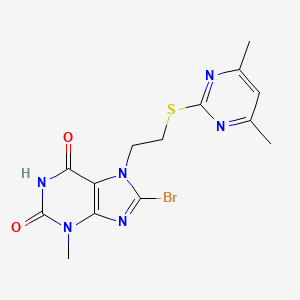
![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
